Regioisomeric Nitrile Positioning: 5-CN Versus 7-CN and 8-CN Analogs — Structural and Electronic Differentiation
Among the known 4,4-dimethyl-THIQ carbonitrile positional isomers, the 5-carbonitrile regioisomer (target compound) places the electron-withdrawing cyano substituent at the position ortho to the ring junction (C4a), while the 7-cyano isomer (CAS 264602-78-0) places it at the position para to the ring junction, and the 8-cyano isomer (CAS 1203686-30-9) places it at the position ortho to the ethylene bridge [1]. This difference in regiochemistry alters the electronic distribution across the aromatic ring, as indicated by the distinct computed InChIKey identifiers: NXLYCHGSVCJTRX (5-CN) versus differing keys for the 7-CN and 8-CN isomers [1]. In patent US6358974, the 7-cyano-4,4-dimethyl-THIQ scaffold is employed as a synthetic intermediate bearing N-substitution for dopamine D3 receptor modulation, whereas the unsubstituted 5-cyano scaffold remains unexplored in published SAR studies, representing a structurally differentiated starting point for intellectual property generation [2].
Comparators: 7‑CN (para), 8‑CN (ortho to ethylene bridge), 6‑CN. No head-to-head bioactivity data.
| Evidence Dimension | Nitrile substitution position on THIQ aromatic ring |
|---|---|
| Target Compound Data | 5-position (ortho to ring junction); InChIKey: NXLYCHGSVCJTRX; CAS 1203686-62-7 |
| Comparator Or Baseline | 7-CN isomer: CAS 264602-78-0 (para to ring junction); 8-CN isomer: CAS 1203686-30-9 (ortho to ethylene bridge); 6-CN isomer: CAS 1203686-13-8 |
| Quantified Difference | Qualitative regioisomeric differentiation; no published comparative biological activity data available for the 5-CN isomer vs. 7-CN or 8-CN isomers |
| Conditions | Structural comparison based on CAS registry and PubChem structural data; no head-to-head biological assays identified in public literature as of 2026-05 |
Why This Matters
For medicinal chemistry teams conducting SAR by regioisomer scanning, the 5-CN isomer provides a structurally distinct vector for nitrile-directed interactions (hydrogen bonding, dipole–dipole) compared to the 7-CN and 8-CN analogs, enabling exploration of chemical space not covered by existing patent exemplifications.
- [1] PubChem. Compound Summary for CID 71303209 (5-CN, CAS 1203686-62-7); CID entries for 7-CN (CAS 264602-78-0) and 8-CN hydrochloride (CAS 1203686-30-9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-10). View Source
- [2] Houghten, R. A.; Dooley, C. T.; Nefzi, A.; Ostresh, J. M.; Yu, Y.; Giulianotti, M. A. Isoquinoline Derivatives. U.S. Patent US6358974B1, March 19, 2002. View Source
